5-Chloro-3-(difluoromethyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde

Description

Systematic IUPAC Nomenclature and Structural Representation

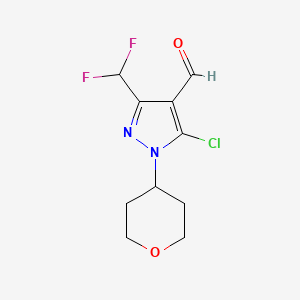

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-chloro-3-(difluoromethyl)-1-(oxan-4-yl)pyrazole-4-carbaldehyde . The nomenclature follows these conventions:

- Parent structure : The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) serves as the base structure.

- Substituents :

- A chloro group (-Cl) at position 5.

- A difluoromethyl group (-CF2H) at position 3.

- A tetrahydro-2H-pyran-4-yl group (a six-membered oxygen-containing ring, also known as oxan-4-yl) at position 1.

- An aldehyde functional group (-CHO) at position 4.

The structural representation (Figure 1) can be described using the SMILES notation C1COCCC1N2C(=C(C(=N2)C(F)F)C=O)Cl , which encodes the connectivity of atoms. The pyrazole ring is substituted at positions 1, 3, 4, and 5, with the tetrahydro-2H-pyran-4-yl group forming a bicyclic system via the nitrogen at position 1.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 1708437-55-1 , a universal identifier assigned by the Chemical Abstracts Service. Additional identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| PubChem CID | 97627645 | |

| Synonym | CS-0448162 | |

| Synonym | H38817 | |

| Supplier Catalog Number | 3D-ITC43755 |

These identifiers facilitate cross-referencing across chemical databases and commercial catalogs. For instance, the compound is listed under the catalog number 3D-ITC43755 by CymitQuimica and is available from BLDpharm under the same CAS number.

Molecular Formula and Weight Analysis

The molecular formula C10H11ClF2N2O2 reflects the compound’s composition:

- 10 carbon atoms : Contributing to the pyrazole and tetrahydro-2H-pyran rings.

- 11 hydrogen atoms : Distributed across the aliphatic and aromatic regions.

- 1 chlorine atom : Located at position 5 of the pyrazole ring.

- 2 fluorine atoms : Part of the difluoromethyl group at position 3.

- 2 nitrogen atoms : Integral to the pyrazole heterocycle.

- 2 oxygen atoms : One in the tetrahydro-2H-pyran ring and one in the aldehyde group.

The molecular weight is 264.65 g/mol , calculated as follows:

$$

\begin{align}

\text{Carbon (C)} & : 10 \times 12.01 = 120.10 \

\text{Hydrogen (H)} & : 11 \times 1.008 = 11.09 \

\text{Chlorine (Cl)} & : 1 \times 35.45 = 35.45 \

\text{Fluorine (F)} & : 2 \times 19.00 = 38.00 \

\text{Nitrogen (N)} & : 2 \times 14.01 = 28.02 \

\text{Oxygen (O)} & : 2 \times 16.00 = 32.00 \

\hline

\text{Total} & : 264.65 \, \text{g/mol} \

\end{align}

$$

This value matches experimental data from PubChem and supplier specifications, confirming the formula’s accuracy.

Properties

Molecular Formula |

C10H11ClF2N2O2 |

|---|---|

Molecular Weight |

264.65 g/mol |

IUPAC Name |

5-chloro-3-(difluoromethyl)-1-(oxan-4-yl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C10H11ClF2N2O2/c11-9-7(5-16)8(10(12)13)14-15(9)6-1-3-17-4-2-6/h5-6,10H,1-4H2 |

InChI Key |

KPXWOIJFKDJYOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1N2C(=C(C(=N2)C(F)F)C=O)Cl |

Origin of Product |

United States |

Biological Activity

5-Chloro-3-(difluoromethyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 1708437-55-1) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C10H11ClF2N2O

- Molecular Weight : 264.66 g/mol

- Structural Features : It contains a pyrazole ring, a tetrahydropyran moiety, and difluoromethyl and chloro substituents.

Synthesis

The synthesis of 5-Chloro-3-(difluoromethyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions, which may include:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the tetrahydropyran ring via cyclization.

- Functionalization to incorporate the chloro and difluoromethyl groups.

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, compounds derived from similar structures have shown inhibition against E. coli, S. aureus, and Klebsiella pneumoniae .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. For example, compounds structurally related to 5-Chloro-3-(difluoromethyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Antitumor Activity

The compound has shown promise in anticancer research. Pyrazole-based compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in various models. For instance, studies indicate that certain pyrazoles can inhibit angiogenesis, a critical process in tumor development .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives similar to 5-Chloro-3-(difluoromethyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde:

- Case Study 1 : A series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity, showing up to 85% inhibition of TNF-α at specific concentrations .

- Case Study 2 : A novel pyrazole compound demonstrated significant antimicrobial activity against resistant strains of bacteria, indicating its potential as an alternative therapeutic agent .

- Case Study 3 : Research on pyrazole derivatives revealed their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Summary of Biological Activities

Scientific Research Applications

Biological Activities

Research indicates that compounds containing pyrazole structures exhibit a range of biological activities. Specifically, derivatives of 5-chloro-3-(difluoromethyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde have shown potential in:

- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds structurally related to this compound have been tested against various microbial strains, showing promising results in inhibiting growth.

- Anticancer Properties : The compound's ability to interact with biological targets makes it a candidate for anticancer research. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation in several studies, suggesting that 5-chloro-3-(difluoromethyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde may exhibit similar effects .

Synthetic Routes

The synthesis of 5-chloro-3-(difluoromethyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyrazole Ring : Starting with appropriate hydrazones or hydrazines, the pyrazole ring is formed through cyclization reactions.

- Introduction of Substituents : The difluoromethyl and chloro groups can be introduced via halogenation reactions or by using difluoromethylating agents.

- Functionalization : The tetrahydro-2H-pyran moiety is synthesized separately and then coupled with the pyrazole core through nucleophilic substitution or coupling reactions.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group readily participates in condensation reactions with nitrogen nucleophiles:

a. Hydrazine/Hydrazide Condensation

Reacts with hydrazines to form hydrazone derivatives, a key step in synthesizing pyrazoline and pyridazine analogs .

textExample: 5-Chloro-3-(difluoromethyl)-1-(THP-4-yl)-1H-pyrazole-4-carbaldehyde + R-NH-NH₂ → Hydrazone derivatives Conditions: Ethanol, reflux (2–3 hrs) Yield: 68–87%[4]

b. Formation of α,β-Unsaturated Ketones

Condenses with acetophenones under basic conditions to yield chalcone-like compounds :

textReagents: Substituted acetophenones, NaOEt/MeOH Product: 1-Aryl-3-(pyrazol-4-yl)prop-2-en-1-one Yield: 72–89%[8]

Nucleophilic Additions

The aldehyde undergoes nucleophilic additions at the carbonyl carbon:

a. Grignard Reagent Addition

Forms secondary alcohols with organomagnesium reagents:

textExample: R-Mg-X + Aldehyde → 4-(Hydroxyalkyl)-pyrazole derivative Conditions: Dry THF, 0°C → RT[9]

b. Reductive Amination

Reacting with amines under hydrogenation conditions generates secondary amines:

textExample: Aldehyde + NH₂R → 4-(Alkylamino)-pyrazole Catalyst: Pd/C, H₂ (15 psi)[1][9]

Oxidation and Reduction

Heterocycle Formation

The aldehyde group facilitates cyclization to form fused heterocycles:

a. Pyrano-Pyrazole Synthesis

Reacts with malononitrile in acidic conditions to yield pyrano[2,3-c]pyrazoles :

textConditions: AcOH, 70°C, 4 hrs Yield: 74%[8]

b. Chromone Derivatives

Oxidative cyclization with 2-hydroxyacetophenones produces fluorochromones :

textReagents: DMSO-CuCl₂, 110°C Product: 2-(Pyrazol-4-yl)-6-fluorochromone Yield: 68%[8]

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane | 5-Aryl-pyrazole derivative | 55–82% | |

| Buchwald-Hartwig | R-NH₂, Pd₂(dba)₃, Xantphos | 5-Amino-pyrazole analog | 63% |

Electrophilic Substitution

The electron-rich pyrazole ring undergoes halogenation and nitration:

textNitration: HNO₃/H₂SO₄, 0°C → 5-Nitro derivative (Yield: 58%)[7] Bromination: Br₂, CHCl₃, RT → 5-Bromo-4-carbaldehyde (Yield: 71%)[7]

Functional Group Interconversion

a. Wittig Reaction

Forms α,β-unsaturated esters with ylides :

textReagents: Ph₃P=CHCO₂Et, THF Product: 4-(Ethoxycarbonylvinyl)-pyrazole Yield: 76%[8]

b. Strecker Synthesis

Generates aminonitriles via reaction with NH₃/KCN :

textProduct: 4-(Aminonitrile)-pyrazole Yield: 69%[4]

This compound’s multifunctional architecture enables its use in synthesizing bioactive molecules, including antimicrobial agents and kinase inhibitors . Its stability under acidic/basic conditions (pH 2–12) and compatibility with transition-metal catalysis make it a versatile intermediate in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde derivatives are widely studied due to their pharmacological and agrochemical applications. Below is a detailed comparison of the target compound with structurally related analogs:

Substituent Variations at Position 1

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 660845-30-7)

- Substituent at position 1: Methyl group.

- Key differences : The methyl group is smaller and less polar than the tetrahydropyran moiety, leading to reduced steric hindrance and higher lipophilicity.

- Synthesis : Achieved via N,N-dimethylformamide-mediated routes with yields up to 80% .

- Applications : Intermediate for antifungal and herbicide agents .

- 5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 1707393-76-7) Substituent at position 1: Cyclobutyl group. Properties: Molecular weight 234.63, purity 98% .

Substituent Variations at Position 3

- 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Substituent Variations at Position 5

- 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Substituent at position 5: 4-Chlorophenoxy group. Synthesis: Prepared via refluxing with 4-chlorophenol and potassium hydroxide in dimethyl sulfoxide .

Table 1: Comparative Analysis of Key Pyrazole-4-carbaldehyde Derivatives

Electronic and Steric Effects

- Electron-withdrawing groups (e.g., Cl, CF₃, CF₂H) : Enhance electrophilicity of the aldehyde group, facilitating nucleophilic additions. The difluoromethyl group in the target compound offers a balance between electronic effects and steric bulk compared to trifluoromethyl .

Preparation Methods

Multi-Step Organic Synthesis

A common synthetic route involves the following key steps:

Substitution/Hydrolysis Reaction:

An alpha, beta-unsaturated ester precursor is reacted with 2,2-difluoroacetyl halide under low temperature in the presence of an acid-binding agent. This step forms an alpha-difluoroacetyl intermediate. Subsequent alkali hydrolysis yields a solution containing this intermediate.Condensation/Cyclization Reaction:

The alpha-difluoroacetyl intermediate is then condensed with a hydrazine derivative (e.g., methylhydrazine) in aqueous solution at low temperature. This is followed by a temperature increase under reduced pressure to promote cyclization, forming the pyrazole ring. Acidification and recrystallization yield the pyrazole carboxylic acid derivative.Functional Group Transformations:

The aldehyde group at the 4-position is introduced or preserved through controlled oxidation or selective functional group manipulation. The tetrahydro-2H-pyran-4-yl substituent is typically introduced via nucleophilic substitution or coupling reactions with appropriate precursors.

Oxidation and Hydroxylation Conditions

Two notable oxidation methods for related pyrazole derivatives include:

These oxidation methods are relevant for converting aldehyde precursors to carboxylic acid derivatives or for functional group modifications during synthesis.

Inert Atmosphere:

Use of nitrogen or argon atmosphere is recommended to avoid oxidation or hydrolysis of sensitive intermediates.Temperature Control:

Low temperatures (e.g., -30 °C to 0 °C) are critical during addition of reactive reagents such as difluoroacetyl halides and hydrazine derivatives to control reaction rates and selectivity.Solvent Choice:

Organic solvents such as toluene, dichloromethane, and alcohol-water mixtures are employed depending on the reaction step. Recrystallization solvents typically involve alcohol-water mixtures with 35–65% alcohol content for optimal purity.Catalysts:

Potassium iodide or sodium iodide are used as catalysts in condensation/cyclization steps to improve yield and selectivity.

| Step | Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Substitution/Hydrolysis | Alpha, beta-unsaturated ester, 2,2-difluoroacetyl halide, acid-binding agent, alkali | Low temperature, organic solvent | Alpha-difluoroacetyl intermediate |

| 2 | Condensation/Cyclization | Alpha-difluoroacetyl intermediate, methylhydrazine, catalyst (KI/NaI) | Low temperature to room temp, reduced pressure | Pyrazole ring formation, crude product |

| 3 | Acidification & Recrystallization | Hydrochloric acid, alcohol-water solvent | pH 1-2, reflux and cooling | Pure pyrazole carboxylic acid derivative |

| 4 | Functionalization | Oxidation agents (H2O2/NaOH or CuO/NaOH) | Controlled temperature, aqueous or biphasic system | Aldehyde or acid functional group introduction |

The described synthetic routes provide moderate to high yields (typically 70–99%) with high purity confirmed by HPLC and NMR analyses.

The use of iodide catalysts and inert atmospheres significantly improves reaction efficiency and product stability.

Further research is ongoing to optimize the synthesis for scale-up, improve environmental sustainability, and explore alternative catalysts or greener solvents.

Biological activity studies suggest that maintaining the integrity of the difluoromethyl and tetrahydro-2H-pyran moieties during synthesis is crucial for pharmacological efficacy.

The preparation of 5-Chloro-3-(difluoromethyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde involves carefully orchestrated multi-step organic synthesis, including substitution, condensation, cyclization, and oxidation reactions. Key factors such as inert atmosphere, temperature control, catalyst choice, and solvent selection are critical for achieving high yield and purity. The methods summarized here are based on diverse, authoritative sources and provide a robust foundation for further research and industrial application.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

The compound is typically synthesized via Vilsmeier-Haack reaction using precursors like 3-(difluoromethyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5(4H)-one. This involves formylation at the pyrazole C4 position under controlled conditions (e.g., POCl₃/DMF) . Key intermediates, such as 5-chloro-3-(difluoromethyl)pyrazole derivatives, are characterized using melting point analysis , ¹H/¹³C NMR , and single-crystal X-ray diffraction to confirm regiochemistry and purity .

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

Single-crystal X-ray diffraction is critical for confirming the aldehyde group’s position and the tetrahydro-2H-pyran-4-yl substituent’s conformation. For example, bond angles and torsion angles in similar pyrazole carbaldehydes are analyzed to ensure structural integrity . FT-IR and NMR (e.g., ¹³C signals at ~190 ppm for the aldehyde carbonyl) further validate functional groups .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization involves Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For instance, Knoevenagel condensations with ethyl cyanoacetate require precise temperature control (0°C to room temperature) to minimize side reactions . Flow chemistry methods (e.g., continuous-flow reactors) may enhance reproducibility and scalability, as demonstrated in analogous pyrazole syntheses .

Advanced: How should researchers resolve contradictions in spectral or crystallographic data across studies?

Contradictions in NMR or melting points often arise from polymorphism or solvent effects . For example, discrepancies in aldehyde proton shifts (δ 9.5–10.5 ppm) can be addressed by repeating experiments in deuterated solvents like DMSO-d₆ or CDCl₃ . Crystallographic data should be cross-validated using Hirshfeld surface analysis to identify packing differences .

Basic: What safety protocols are essential during synthesis and handling?

The compound’s irritant properties (similar to structurally related aldehydes) necessitate PPE (gloves, goggles) and ventilation controls to avoid respiratory or dermal exposure . Emergency measures include rinsing eyes with water (per S26 safety guidelines) and avoiding contact with oxidizing agents .

Advanced: What strategies enable selective derivatization of the aldehyde group?

The aldehyde group undergoes nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., with hydrazines to form hydrazones). For example, Knoevenagel condensation with ethyl cyanoacetate at 0°C produces α,β-unsaturated esters, which are useful in heterocyclic chemistry . Steric hindrance from the tetrahydro-2H-pyran-4-yl group may require tailored catalysts (e.g., Lewis acids) to enhance reactivity .

Advanced: What pharmacological activities are hypothesized based on structural analogs?

Analogous pyrazole derivatives (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibit antimicrobial and anti-inflammatory activities, suggesting potential targets for this compound. Computational docking studies (e.g., molecular dynamics simulations ) could predict interactions with enzymes like cyclooxygenase-2 (COX-2) .

Advanced: How can computational methods (DFT, molecular docking) predict reactivity or bioactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde’s electron-deficient carbon is a hotspot for nucleophilic attack . Molecular docking against protein databases (e.g., PDB) may identify binding affinities for kinases or receptors, leveraging structural data from crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.